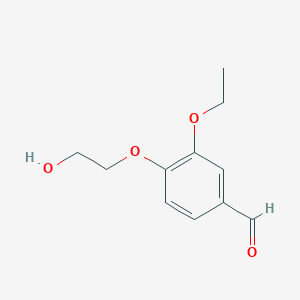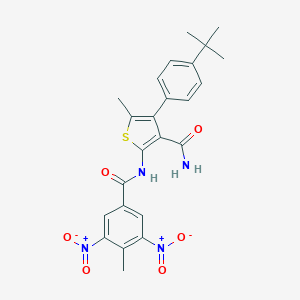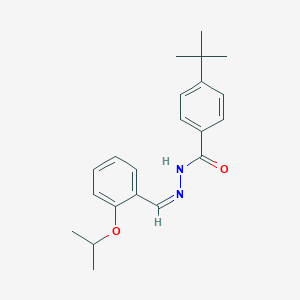
3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde
説明
“3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde” is a chemical compound with the molecular formula C11H14O4 . It has a molecular weight of 210.23 . This compound is used as an important intermediate in the pharmaceutical industry for the development of various drugs.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O4/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7-8,12H,2,5-6H2,1H3 . This indicates the specific arrangement of atoms in the molecule.科学的研究の応用
Microwave and Solvothermal Syntheses
A comparative study on the solvothermal syntheses of Co(II)4O4 cubes using microwave and traditional ovens highlighted the efficiency of microwave heating in producing high-quality crystals in significantly less time. The research focused on complexes synthesized with 2-hydroxy-3-ethoxy-benzaldehyde, revealing differences in crystal structures and magnetic properties, underscoring the potential of such compounds in material science and magnetic applications (Zhang et al., 2013).
Enzyme Catalyzed Asymmetric Synthesis
In the field of chemical engineering, benzaldehyde lyase was employed for the asymmetric synthesis of (R)-benzoin derivatives, showcasing the enzyme's high enantioselectivity. This research opens pathways for utilizing 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde in the synthesis of complex organic compounds with specific chirality, crucial for the pharmaceutical and chemical industries (Kühl et al., 2007).
Polymer Science
A study on the synthesis and characterization of bis-aldehyde monomers for producing electrically conductive polyazomethines highlighted the utility of this compound in advanced polymer science. The resulting polymers exhibited significant electrical conductivity, presenting new opportunities for creating conductive materials for electronic applications (Hafeez et al., 2019).
Spectroscopic Characterization
Another significant application involves the spectroscopic characterization of compounds derived from this compound. This research contributes to the understanding of molecular structures, aiding in the design of materials with specific optical and electronic properties, which is critical for the development of sensors, optical devices, and novel materials (Malik et al., 2016).
Advanced Materials
The synthesis processes involving this compound are instrumental in creating advanced materials with potential applications in nanotechnology, electronics, and catalysis. For instance, the development of novel copolymers with styrene using this compound could lead to materials with unique mechanical, thermal, and optical properties, contributing to innovations in material science and engineering (Kharas et al., 2016).
Safety and Hazards
特性
IUPAC Name |
3-ethoxy-4-(2-hydroxyethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7-8,12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSJUPYTWLSFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,5-dimethylphenoxy)methyl]-N'-(3-{2-nitrophenyl}-2-propenylidene)-2-furohydrazide](/img/structure/B451021.png)
![N'-[3-({4-nitrophenoxy}methyl)-4-methoxybenzylidene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B451026.png)
![2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B451027.png)
![2-Methyl 4-propyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B451028.png)
![2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B451032.png)

![N'-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-chlorobenzohydrazide](/img/structure/B451037.png)

![4-chloro-N'-[4-(diethylamino)benzylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B451039.png)
![N-{3-[N-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B451040.png)
![Methyl 4-(4-methylphenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B451041.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B451043.png)

